diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate
Description
Chiral Center at the Hydroxymethyl Carbon
The central carbon bearing hydroxyl, phosphonate, aryl, and hydrogen groups is a stereogenic center . The compound can exist as two enantiomers (R and S configurations). Synthetic routes, such as the Pudovik reaction (addition of diethyl phosphite to 2,4-dimethoxybenzaldehyde), typically yield a racemic mixture unless chiral catalysts or resolved starting materials are employed .
Phosphorus Geometry and Conformational Effects
- The phosphorus atom in the phosphonate group exhibits tetrahedral geometry , with bond angles near 109.5°.
- The ester groups (OCH₂CH₃) adopt staggered conformations to minimize steric hindrance .
- Stereochemical retention is observed in reactions involving α-hydroxyphosphonates, such as rearrangements to phosphates, where the configuration at phosphorus remains unchanged .
Table 1 : Stereochemical Data for this compound
| Property | Detail |
|---|---|
| Chirality | Racemic mixture (R/S enantiomers) unless synthesized enantioselectively. |
| Configuration Stability | Stable under standard conditions; no epimerization reported. |
| Stereochemical Impact | Influences reactivity in phosphorylation and nucleophilic substitution. |
Crystallographic Insights
Single-crystal X-ray analyses of analogous α-hydroxyphosphonates reveal:
- Intramolecular hydrogen bonding between the hydroxyl group and phosphoryl oxygen .
- Phenyl ring orientation orthogonal to the phosphonate plane, minimizing electronic repulsion .
This stereochemical profile underscores the compound’s utility in asymmetric synthesis and organocatalytic applications.
Properties
IUPAC Name |
diethoxyphosphoryl-(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-5-18-20(15,19-6-2)13(14)11-8-7-10(16-3)9-12(11)17-4/h7-9,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXSUHLFBTVGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C=C(C=C1)OC)OC)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 2,4-dimethoxybenzyl alcohol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phenylmethanol compounds.
Scientific Research Applications
Applications in Food Safety
2.1 Polymerization in Food Contact Materials
The compound has been evaluated for its safety as an additive in food contact materials (FCMs). The European Food Safety Authority (EFSA) has assessed its use in the polymerization of poly(ethylene terephthalate) (PET) and poly(ethylene 2,5-furandicarboxylate) (PEF). In these applications, it acts as an antioxidant, enhancing thermal stability during processing.
- Migration Studies : Comprehensive migration tests demonstrated that when used at concentrations up to 0.2% w/w in PET, the migration of diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate into food simulants was below detectable limits (3-6 µg/kg) . These findings indicate minimal risk to consumers when the compound is used as intended.
| Material | Concentration | Migration Limit | Test Conditions |
|---|---|---|---|
| PET | 0.2% w/w | < 6 µg/kg | 10% ethanol, 3% acetic acid at 60°C for 10 days |
| PEF | 0.1% w/w | < 10 µg/kg | Similar conditions as above |
Medicinal Chemistry Applications
3.1 Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been tested for its ability to scavenge free radicals through various assays, including DPPH and hydrogen peroxide scavenging activities.
- In vitro Studies : Compounds derived from diethyl phosphonate have shown enzyme inhibitory activity against several targets relevant to cancer and viral infections . The antioxidant properties contribute to its potential use in therapeutic applications.
Synthesis and Catalysis
4.1 Chitosan-Catalyzed Synthesis
A notable method for synthesizing derivatives of this compound involves chitosan as a catalyst. This method not only enhances yield but also aligns with green chemistry principles by utilizing a biopolymer.
- Synthesis Protocol : The reaction involves mixing aromatic aldehydes with diethyl phosphite under chitosan catalysis at elevated temperatures (60°C), yielding α-hydroxy phosphonates with varying substituents .
| Substituent | Yield (%) | Reaction Conditions |
|---|---|---|
| p-Nitrophenyl | High | Chitosan catalyst at 60°C |
| p-Methoxyphenyl | Moderate | Chitosan catalyst at 60°C |
Case Studies
5.1 Safety Assessments
A series of safety assessments conducted by the EFSA have consistently concluded that this compound does not pose a safety concern when used within specified limits in food contact applications . These assessments are crucial for regulatory approval and consumer safety.
Mechanism of Action
The mechanism of action of diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may interact with bacterial RNA polymerase, inhibiting bacterial gene transcription and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: A related compound with similar structural features but lacking the diethoxyphosphoryl group.
2-(3,4-Dimethoxyphenyl)ethanol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is unique due to the presence of both diethoxyphosphoryl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties
Biological Activity
Diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes both diethoxyphosphoryl and 2,4-dimethoxyphenyl groups. This structural configuration is believed to contribute to its distinct chemical and biological properties.
- Molecular Formula : CHOP
- Molecular Weight : 246.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or proteins, which modulates various biological processes. Notably, it has been shown to interact with bacterial RNA polymerase, leading to inhibition of bacterial gene transcription and exhibiting antimicrobial properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial transcription processes, which is critical for bacterial survival and proliferation.
- In vitro Studies : Studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values for various strains are currently under investigation.
Anticancer Properties
Research indicates that this compound may possess anticancer properties as well. Preliminary studies suggest that it can induce apoptosis in cancer cell lines.
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Mechanism : The compound appears to activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dimethoxybenzyl alcohol | Structure | Moderate antibacterial activity |
| 2-(3,4-Dimethoxyphenyl)ethanol | Structure | Weak anticancer activity |
This compound stands out due to its dual functionality—exhibiting both antimicrobial and anticancer activities while maintaining lower toxicity levels in mammalian cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Activity Study : In a study published in Frontiers in Chemistry, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
- Anticancer Efficacy Study : A recent investigation focused on its effects on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications .
- Mechanistic Insights : Research has elucidated that the compound's ability to inhibit specific enzymes involved in metabolic pathways is crucial for its biological activity. This was demonstrated through enzyme assays showing significant inhibition rates compared to control compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for diethyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate, and how can regioselectivity be controlled?
- Methodology : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is a robust approach, as demonstrated in the synthesis of structurally similar phosphonates. Reaction conditions such as solvent polarity, temperature, and catalyst loading (e.g., Cu(I)) significantly influence regioselectivity. For example, using triazole-forming reactions under mild conditions achieved >90% yield for a 1,4-regioisomer .
- Key Tools : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using 2D NMR (e.g., NOESY for spatial proximity analysis) .
Q. Which spectroscopic techniques are most reliable for characterizing the hydroxy-methyl phosphonate moiety?
- Methodology : Combine ¹H, ¹³C, and ³¹P NMR to resolve overlapping signals. For instance, ³¹P NMR typically shows a singlet near δ 20–25 ppm for phosphonate esters. X-ray crystallography (e.g., single-crystal diffraction) provides definitive confirmation of stereochemistry, as seen in analogous compounds with dihedral angles >30° between aromatic rings .
- Validation : Cross-reference NMR coupling constants (e.g., J₃₁P-H) with crystallographic data to resolve ambiguities .
Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence the compound’s reactivity?
- Methodology : Analyze crystal packing (e.g., C–H⋯O and N–H⋯O hydrogen bonds) to predict solubility and stability. For example, intermolecular hydrogen bonds in similar phosphonates form chains along specific crystallographic axes, reducing hygroscopicity .
- Computational Support : Use DFT calculations to model dihedral angles (e.g., 32.4° in thiadiazole derivatives) and correlate them with steric hindrance effects .
Advanced Research Questions
Q. How can the compound’s potential as an enzyme inhibitor or antibacterial agent be systematically evaluated?
- Methodology : Perform in vitro assays (e.g., bacterial gene mutation tests, mammalian cell micronucleus assays) to assess genotoxicity. For anticorrosive or pesticidal activity, use electrochemical impedance spectroscopy (EIS) or insecticidal bioassays, as done for thiadiazole-phosphonate hybrids .
- Structure-Activity Relationship (SAR) : Modify the 2,4-dimethoxyphenyl group to introduce electron-withdrawing substituents (e.g., Cl, NO₂) and compare inhibition constants (Kᵢ) .
Q. What analytical strategies resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests planar geometry but X-ray shows a twisted conformation (e.g., 29.91° nitro group tilt), re-examine sample purity and crystallization solvents. Dynamic effects in solution (e.g., rotamer interconversion) may explain discrepancies .
- Advanced Tools : Variable-temperature NMR or solid-state NMR to probe conformational flexibility .
Q. How can synthetic byproducts (e.g., 1,5-regioisomers) be identified and minimized?
- Methodology : Use high-resolution MS and preparative HPLC to isolate byproducts. Optimize reaction stoichiometry (e.g., excess alkyne or azide) to favor the desired regioisomer .
- Kinetic Analysis : Monitor reaction kinetics via in situ IR spectroscopy to identify intermediate trapping conditions .
Q. What computational models predict the compound’s environmental fate (e.g., soil mobility, biodegradation)?
- Parameters : Calculate log Kₒw (octanol-water partition coefficient) and pKa (e.g., estimated pKa ~5.6 for protonation at soil pH). Cations exhibit higher soil adsorption (Kₒc ~9.7) than neutral species, reducing groundwater contamination risks .
- Software : Use EPI Suite or SPARC to simulate hydrolysis pathways and persistence .
Q. How does the compound’s safety profile for food-contact materials align with EFSA guidelines?
- Regulatory Framework : Follow EFSA’s threshold of toxicological concern (TTC) for migration limits. For example, ensure residual content in polymers is below 0.05 mg/kg food, validated via LC–MS .
- Toxicological Testing : Conduct neurotoxicity reviews on structurally similar substances if in vitro mutagenicity flags arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
